molecular formula C20H27N B052697 Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- CAS No. 68921-45-9

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Cat. No. B052697
CAS RN: 68921-45-9
M. Wt: 281.4 g/mol
InChI Key: OSFOTMWFXQGWKZ-UHFFFAOYSA-N
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Description

  • Introduction :

    • The phenyl (Ph) group, a representative substituent in organic chemistry, is fundamentally important due to the significance of benzene as the parent molecule. Simple Ph-substituted compounds of common chemical elements are well-known (Fujita et al., 2022).
  • Synthesis Analysis :

    • The synthesis of Ph4N+ salts, which are the simplest tetraarylammonium (Ar4N+) salts known, involved an intermolecular radical coupling reaction between an aryl radical and a triarylammoniumyl radical cation (Fujita et al., 2022).
  • Molecular Structure Analysis :

    • The molecular structure of phenyl-substituted compounds, such as 2,3-dihydroxy benzenemethanimine α-(2-hydroxymethyl)phenyl, is characterized using X-ray diffraction techniques (Puranik et al., 1992).
  • Chemical Reactions and Properties :

    • Phenyl-substituted compounds demonstrate various chemical reactions and properties, such as the formation of salts and the presence of hydrogen bonds and π–π stacking interactions, which contribute to their structural stability and reactivity (Li et al., 2009).
  • Physical Properties Analysis :

    • The physical properties, including the charge transfer material properties of phenyl-substituted compounds like N,N-bis(4-methylphenyl)-4-benzenamine, are critical for their applications in various fields. These properties can be measured using techniques such as IR, 1H NMR, and MS (Xiao-dan, 2003).
  • Chemical Properties Analysis :

    • The chemical properties of phenyl-substituted compounds, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, demonstrate the presence of rotational isomers and the ability to convert to corresponding aryllithiums. NMR spectra are crucial in identifying these properties (Steele et al., 2004).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of N-Aryl-S,S-dimethylsulfimides with Appel salt results in N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines, showcasing a method for synthesizing complex benzenamines without the need for a base, suggesting a versatile approach to N-aryl benzenamine derivatives with potential applications in materials science and pharmaceuticals (Kalogirou & Koutentis, 2009).

Catalysis and Organic Synthesis

  • An improved Cu-based catalyst system involving tetramethylphenanthroline ligands enhances the cross-coupling reactions of aryl iodides and bromides with alcohols. This advancement could streamline the synthesis of benzenamine derivatives, potentially impacting the production of fine chemicals and pharmaceutical intermediates (Altman et al., 2008).

Antimicrobial and Anti-inflammatory Activity

  • The synthesis of 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides and their derivatives demonstrated significant anti-inflammatory and antimicrobial activities, highlighting the potential of benzenamine derivatives in developing new therapeutic agents (Husain et al., 2005).
  • Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline showed notable antimicrobial activity and cytotoxicity against mammalian cell cultures, underlining the potential of benzenamine-based compounds in antimicrobial and anticancer research (Cross et al., 2017).

Polymerization and Material Science

  • The nitroxide-mediated polymerization (NMP) of methyl methacrylate and styrene using new alkoxyamines derived from 4-nitrophenyl 2-methylpropionat-2-yl radicals introduces a method for controlling polymer structure, which could benefit the synthesis of polymeric materials with specific properties (Greene & Grubbs, 2010).

Organic Electronics

  • Highly efficient deep-blue electroluminescence from a charge-transfer emitter suggests that benzenamine derivatives could play a critical role in developing organic light-emitting diodes (OLEDs), potentially leading to more energy-efficient display technologies (Chen et al., 2017).

Safety And Hazards

The safety and hazards of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- are not clearly mentioned in the web search results .

properties

IUPAC Name

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFOTMWFXQGWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067283
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

CAS RN

27177-37-3, 4496-45-1, 68921-45-9
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene
Source European Chemicals Agency (ECHA)
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Record name N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE
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